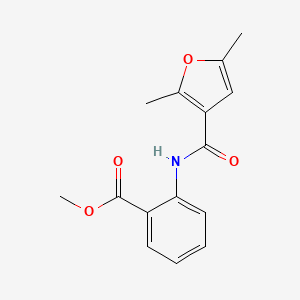

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[(2,5-dimethylfuran-3-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-9-8-12(10(2)20-9)14(17)16-13-7-5-4-6-11(13)15(18)19-3/h4-8H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAUTPKNQFNEKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate typically involves the esterification of 2,5-dimethylfuran-3-carboxylic acid with methanol, followed by the amidation with 2-aminobenzoic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled temperature and pressure conditions are crucial to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The amide group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions include various substituted furan derivatives, alcohols, and amides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antimicrobial Properties

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate has been investigated for its anti-inflammatory and antimicrobial activities. Research indicates that derivatives of furan-3-carboxamides exhibit significant biological activity, including anti-inflammatory effects comparable to established drugs such as ibuprofen. For instance, a study demonstrated that specific furanamide compounds showed promising inhibition rates in paw edema models, indicating their potential as anti-inflammatory agents .

Synthesis of Bioactive Compounds

The compound can serve as a building block for synthesizing various bioactive molecules. Its structure allows for modifications that can enhance biological activity. For example, derivatives of this compound can be synthesized through multicomponent reactions, leading to compounds with diverse pharmacological properties .

Materials Science

Stabilizers in Polymer Chemistry

this compound is utilized as a stabilizer in polymer formulations. Its incorporation into plastics enhances their resistance to degradation caused by light and heat. The compound is effective at low concentrations (typically between 0.01% to 5% by weight), making it an economical choice for manufacturers looking to improve the longevity and durability of plastic products .

Coatings and Adhesives

Due to its chemical structure, this compound can also be used in coatings and adhesives where enhanced thermal stability and resistance to environmental factors are required. The addition of such stabilizers can significantly prolong the life of coatings applied to various substrates .

Industrial Applications

Production of Fine Chemicals

this compound can be involved in the synthesis of fine chemicals through various catalytic processes. Its ability to undergo transformations makes it a versatile intermediate in the production of other valuable chemicals used across different industries .

Agricultural Chemicals

This compound is also explored for its potential use in agricultural chemicals, particularly as a fungicide or pesticide component. Research into similar furan derivatives has shown efficacy against various plant pathogens, suggesting that this compound may possess similar properties .

Case Studies

Mechanism of Action

The mechanism by which Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of certain enzymes or the modulation of receptor activity. Further research is needed to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Key Observations:

Structural Diversity: The target compound’s dimethylfuran carboxamido group contrasts sharply with the sulfonylurea (e.g., metsulfuron-methyl) and imidazolinone (e.g., imazamethabenz-methyl) moieties in analogs. These differences influence receptor binding and bioavailability. Diclofop-methyl and haloxyfop-methyl belong to the aryloxyphenoxypropionate class, which targets acetyl-CoA carboxylase (ACCase) in grasses, unlike sulfonylureas or the target compound.

Mode of Action: Sulfonylureas and imidazolinones inhibit ALS, a critical enzyme in branched-chain amino acid synthesis .

Physicochemical Properties :

- Sulfonylureas exhibit high water solubility and low volatility , enhancing their soil mobility and foliar uptake . The dimethylfuran group in the target compound may reduce polarity, altering solubility and environmental persistence.

Efficacy and Selectivity :

- Sulfonylureas (e.g., tribenuron-methyl) are effective at low doses (2–40 g/ha) due to potent ALS inhibition . The target compound’s efficacy would depend on the bioactivity of its furan-carboxamide group, which may limit cross-resistance with existing herbicides.

Environmental and Toxicological Profile: Sulfonylureas are noted for low mammalian toxicity (LD₅₀ >5,000 mg/kg in rats) but may persist in alkaline soils . The dimethylfuran group could introduce novel degradation pathways or ecotoxicological risks requiring further study.

Research Implications

While this compound shares a methyl benzoate backbone with established herbicides, its unique substituent suggests unexplored biological activity. Comparative studies should prioritize:

- Synthesis and bioassays to determine herbicidal potency and target enzymes.

- Structure-activity relationship (SAR) analysis to optimize the furan-carboxamide group for enhanced efficacy.

- Environmental fate studies to assess soil adsorption and hydrolysis rates relative to sulfonylureas.

Biological Activity

Methyl 2-(2,5-dimethylfuran-3-carboxamido)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C14H17N1O3

- Molecular Weight : 247.29 g/mol

- IUPAC Name : this compound

The structure of the compound includes a benzoate moiety linked to a furan derivative, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

- Study Findings : In vitro assays demonstrated that the compound effectively scavenged free radicals, showing a dose-dependent response in DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging tests .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. Inflammation is a key factor in many chronic diseases.

- Mechanism : It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may modulate inflammatory pathways .

Anticancer Activity

Preliminary studies have shown that this compound possesses anticancer properties.

- Case Study : In a study involving breast cancer cell lines, treatment with the compound resulted in reduced cell viability and induced apoptosis through the activation of caspase pathways . The IC50 value was determined to be approximately 25 µM, indicating its potency against cancer cells.

Data Table: Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antioxidant | DPPH Scavenging | Effective (dose-dependent) | |

| Anti-inflammatory | Cytokine Production Assay | Inhibition of TNF-alpha | |

| Anticancer | Cell Viability Assay | IC50 = 25 µM |

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The furan ring structure is believed to play a crucial role in its ability to donate electrons and neutralize free radicals.

- Cytokine Modulation : By inhibiting specific signaling pathways (such as NF-kB), the compound reduces the expression of inflammatory markers.

- Apoptosis Induction : The activation of caspases indicates that the compound triggers programmed cell death in cancer cells, making it a candidate for further anticancer drug development.

Q & A

Q. How can this compound be evaluated for neuroprotective or pesticidal activity?

- Methodological Answer : For neuroprotection, use primary neuron cultures exposed to oxidative stress (HO model) and measure viability via MTT assay . For pesticidal activity, follow Ahn et al. (2015) protocols for algal growth inhibition , comparing efficacy to pyriminobac-methyl (CAS-derived pesticide ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.